molecular formula C13H15NO5 B13872708 Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate

Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate

Cat. No.: B13872708
M. Wt: 265.26 g/mol
InChI Key: KEIJMNFBRJDLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate typically involves the esterification of 3-(6-methoxypyridin-3-yl)pentanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the pentenedioate moiety can be reduced to form a saturated ester.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products:

    Oxidation: Formation of 3-(6-hydroxypyridin-3-yl)pent-2-enedioate.

    Reduction: Formation of dimethyl 3-(6-methoxypyridin-3-yl)pentanedioate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate involves its interaction with molecular targets such as enzymes and receptors. The methoxypyridine ring can participate in hydrogen bonding and π-π interactions, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of biological pathways and exert specific effects.

Comparison with Similar Compounds

  • Dimethyl 3-(6-hydroxypyridin-3-yl)pent-2-enedioate
  • Dimethyl 3-(6-methylpyridin-3-yl)pent-2-enedioate
  • Dimethyl 3-(6-chloropyridin-3-yl)pent-2-enedioate

Comparison: Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxyl, methyl, and chloro analogs, the methoxy derivative may exhibit different solubility, stability, and interaction profiles with biological targets.

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate

InChI

InChI=1S/C13H15NO5/c1-17-11-5-4-9(8-14-11)10(6-12(15)18-2)7-13(16)19-3/h4-6,8H,7H2,1-3H3

InChI Key

KEIJMNFBRJDLNU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C(=CC(=O)OC)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.